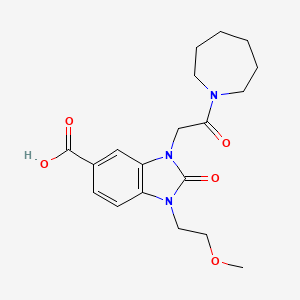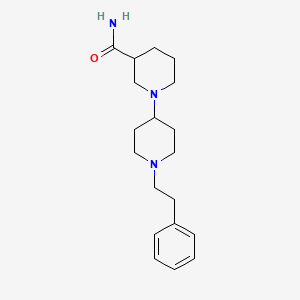
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide
描述
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a piperidine ring, which is further connected to a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
准备方法
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Tetrahydronaphthalene: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Piperidine Ring Formation: The tetrahydronaphthalene is then reacted with piperidine under specific conditions to form the piperidine ring.
Carboxamide Group Addition: Finally, the carboxamide group is introduced through an amide formation reaction, typically using reagents such as acyl chlorides or anhydrides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide has found applications in various scientific research areas:
作用机制
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
When compared to similar compounds, 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine: Lacks the carboxamide group, resulting in different chemical and biological properties.
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine: Shares the tetrahydronaphthalene and piperidine moieties but differs in the substituents, leading to distinct applications.
The presence of the carboxamide group in this compound enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c17-16(19)14-6-3-9-18(11-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,14-15H,3,6-11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFBBKJAOLFKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC3=CC=CC=C3C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]piperidin-2-one](/img/structure/B3852677.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3852689.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3852691.png)
![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3852694.png)

![Ethyl 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidine-1-carboxylate;oxalic acid](/img/structure/B3852705.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)

![2-[2-Hydroxyethyl-(4-methylcyclohexyl)amino]ethanol](/img/structure/B3852726.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B3852737.png)

![N-[1-(4-methoxyphenyl)propan-2-yl]-4-methylpiperazin-1-amine](/img/structure/B3852753.png)

